molecular formula C15H20N4O2 B15121404 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide

4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15121404
M. Wt: 288.34 g/mol
InChI Key: HBTYOYVJJBFAJN-UHFFFAOYSA-N
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Description

4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a unique structure combining a cyclopenta[d]pyrimidine core with a morpholine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[d]pyrimidine core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine carboxamide moiety is then introduced through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-cyclopropyl-4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c20-15(18-10-4-5-10)13-8-19(6-7-21-13)14-11-2-1-3-12(11)16-9-17-14/h9-10,13H,1-8H2,(H,18,20)

InChI Key

HBTYOYVJJBFAJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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